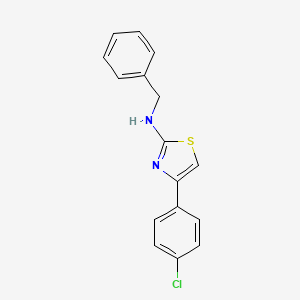

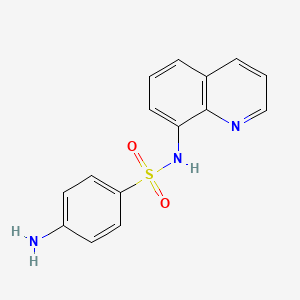

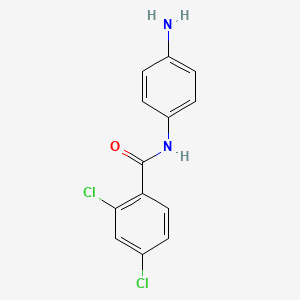

![molecular formula C10H10F3NO B1269676 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide CAS No. 39995-50-1](/img/structure/B1269676.png)

2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide involves complex reactions, including the preparation of trifluorosilylmethyl compounds from corresponding NH-compounds and subsequent reactions with Lewis bases and BF3 etherate (Negrebetsky et al., 2008). Another approach includes the synthesis and crystal structure characterization of closely related trifluoro compounds, revealing detailed molecular configurations through techniques like X-ray crystallography (Pan et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds employs NMR, HRMS spectroscopy, and X-ray crystallography, highlighting the presence of intermolecular hydrogen bonds and the disorder of certain atoms within the crystal structures (Pan et al., 2016). Studies also reveal the dynamic stereochemistry of trifluorides, showcasing the pentacoordinate and hexacoordinate nature of silicon atoms in these compounds (Negrebetsky et al., 2008).

Chemical Reactions and Properties

Research indicates that trifluoroacetamide derivatives can undergo various chemical reactions, including iodoamidation and addition-cyclization processes, leading to the formation of complex structures. These reactions demonstrate the reactivity and versatility of trifluoroacetamide derivatives in synthetic chemistry (Shainyan et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and molecular geometry, are closely examined through techniques like X-ray diffraction analysis. This allows for a detailed understanding of their conformation and intermolecular interactions, which are critical for their chemical behavior and potential applications (Pan et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity in various chemical reactions, including oxidative addition and electrophilic substitution. These properties are essential for understanding their potential in synthetic and medicinal chemistry contexts (Shainyan et al., 2015).

Scientific Research Applications

Synthesis and Structural Characterization

The compound 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide, along with related compounds, has been studied for its synthesis and structural characteristics. For instance, research into the synthesis, structure, and dynamic stereochemistry of similar trifluoroacetamide derivatives has provided insights into their stereochemical non-rigidity and the mechanisms of their permutational isomerization. These studies often utilize advanced spectroscopic techniques such as 19F and 29Si NMR, alongside X-ray diffraction to elucidate the structures and stereochemical properties of these compounds (Negrebetsky et al., 2008). Another study focused on the synthesis and crystal structure characterization of a similar trifluoroacetamide, revealing intermolecular hydrogen bonds and the disordered nature of certain atoms within the crystal structure (Pan et al., 2016).

Chemical Shift Sensitivity in NMR Studies

The chemical shift sensitivity of trifluoromethyl tags in NMR studies of proteins has been evaluated, highlighting the potential of such compounds in elucidating protein structures and interactions. This research emphasizes the importance of fluorinated moieties in achieving sensitive and discerning NMR spectroscopy, crucial for studying subtle changes in protein conformations and interactions (Ye et al., 2015).

Molecular Mobility and Interaction Studies

The molecular mobility of nitroxide radicals in solutions of chiral trifluoroacetamides has been investigated using EPR spectroscopy, shedding light on the dynamics and interactions at the molecular level in such systems. This research contributes to a better understanding of the molecular behavior in solutions, which is fundamental for the development of novel materials and drugs (Litvin et al., 2016).

Glycan-Protein Interaction Monitoring

A study has proposed the use of a difluoroacetamide moiety as a novel tag for NMR analysis to detect glycan-protein interactions that involve N-acetylated sugars. This approach offers a new method for the easy and robust detection of such molecular recognition processes, which are crucial in various biological functions and disease mechanisms (Calle et al., 2015).

Vibrational and Computational Analysis

The vibrational and computational analysis of N-(2-(trifluoromethyl)phenyl)acetamide, a compound related to this compound, has been carried out to study its molecular structure properties. This includes spectroscopic analysis and Density Functional Theory (DFT) calculations, providing valuable information on the structural, electrical, and chemical activities of the compound, which is important for understanding its potential applications in various scientific fields (Aayisha et al., 2019).

properties

IUPAC Name |

2,2,2-trifluoro-N-[(1R)-1-phenylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFCMJDNHPXGBY-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354670 |

Source

|

| Record name | 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39995-50-1 |

Source

|

| Record name | 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

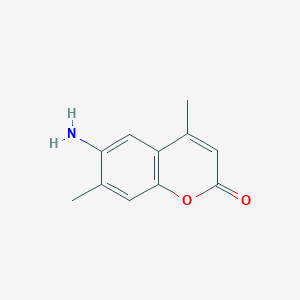

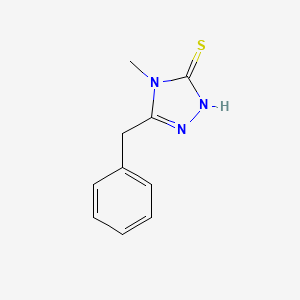

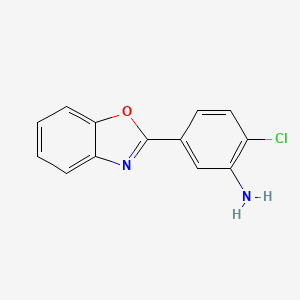

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

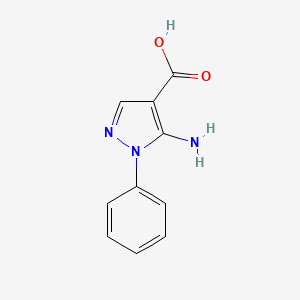

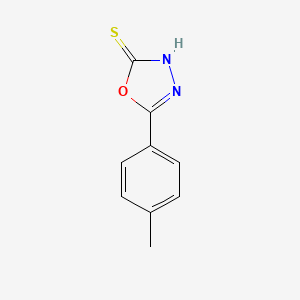

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)